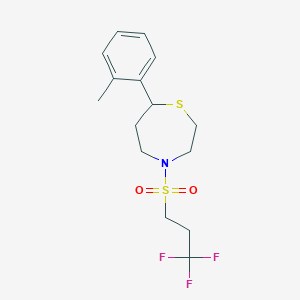

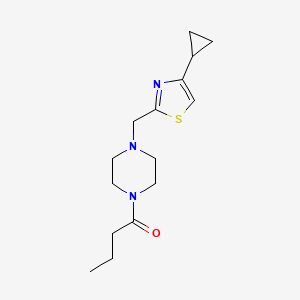

![molecular formula C11H16N2O3S B2375394 N-methyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide CAS No. 115901-75-2](/img/structure/B2375394.png)

N-methyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “N-methyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide” is complex. The compound’s formula is C10H14N2O3S, and it has a molecular weight of 242.29500 .

Physical And Chemical Properties Analysis

“N-methyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide” has a molecular weight of 242.29500 . Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available in the current data.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Properties

Benzoimidazole Derivatives Synthesis : Research has shown that derivatives of 1H-benzoimidazol-2-ylamine, including structures related to N-methyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide, have been synthesized and investigated for their antimicrobial properties. These compounds have displayed significant activities against various microbial strains (Benvenuti et al., 1997).

Novel Thiazole and Pyrazole Derivatives : A study aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, a structure related to N-methyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide, found these compounds to be potential antimicrobial agents (Darwish et al., 2014).

Drug Metabolism and Pharmacokinetics

Bioactive Metabolite Formation : A study on acetaminophen (paracetamol) showed that after deacetylation to its primary amine, it is conjugated with arachidonic acid in the brain and spinal cord to form potent agonists, revealing insights into drug metabolism processes related to acetamides (Högestätt et al., 2005).

Metabolism in Human and Rat Liver Microsomes : Another study compared the metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing valuable insights into the metabolism of compounds structurally similar to N-methyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide (Coleman et al., 2000).

Enzymatic Activities and Inhibitors

Carbonic Anhydrase Inhibitory Action : A series of sulfonamides structurally related to N-methyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide were synthesized and investigated as inhibitors of human carbonic anhydrase isoforms. These studies are crucial in understanding the inhibition properties of sulfonamides in various pathologies (Carta et al., 2017).

Inhibition of Thrombin : A novel thrombin inhibitor, SSR182289A, structurally related to N-methyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide, showed potent oral antithrombotic properties in animal venous, arterio-venous shunt, and arterial thrombosis models (Lorrain et al., 2003).

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with cytochrome p450 2c18 and Mitogen-activated protein kinase 14 . These proteins play crucial roles in drug metabolism and cellular responses to stress signals, respectively.

Mode of Action

Based on its structural similarity to other sulfonamide compounds, it may inhibit the activity of its target proteins, leading to changes in cellular metabolism or signaling .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

Propriétés

IUPAC Name |

N-methyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-9-4-6-10(7-5-9)17(15,16)13(3)8-11(14)12-2/h4-7H,8H2,1-3H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESJVUFQTYLIIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

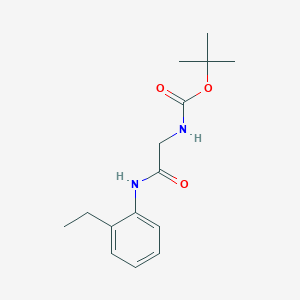

![N-(3-bromophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2375311.png)

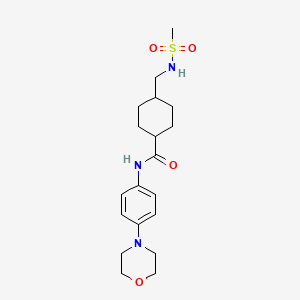

![N-(3,4-dichlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2375312.png)

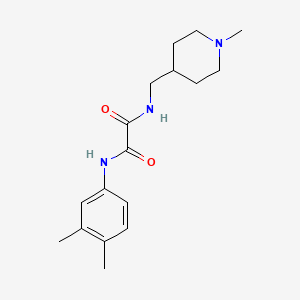

![3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-(4-chlorophenyl)-3-methylurea](/img/structure/B2375316.png)

![7-Chloro-4-methyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2375324.png)

![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2375325.png)

![N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide](/img/structure/B2375328.png)

![Ethyl 4-((4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2375335.png)